molecular formula C20H23N2O6P B14992193 Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B14992193
M. Wt: 418.4 g/mol
InChI Key: IVQXCQOXBPSNAT-UHFFFAOYSA-N
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Description

Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzylamino group, a dimethoxyphenyl group, and a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the benzylamino and dimethoxyphenyl groups. The final step involves the addition of the phosphonate group under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

    Substitution: The benzylamino and dimethoxyphenyl groups can undergo substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The benzylamino and dimethoxyphenyl groups play a crucial role in binding to target molecules, while the phosphonate group may participate in catalytic activities. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [5-(benzylamino)-2-methyl-1,3-oxazol-4-yl]phosphonate
  • Dimethyl [5-(benzylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate

Uniqueness

Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H23N2O6P

Molecular Weight

418.4 g/mol

IUPAC Name

N-benzyl-2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N2O6P/c1-24-16-11-10-15(12-17(16)25-2)18-22-20(29(23,26-3)27-4)19(28-18)21-13-14-8-6-5-7-9-14/h5-12,21H,13H2,1-4H3

InChI Key

IVQXCQOXBPSNAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)P(=O)(OC)OC)OC

Origin of Product

United States

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